4,4'-Dibromo-4''-tert-butyltriphenylamine

Hole Transport Materials OLED Perovskite Solar Cells

Generic triphenylamine derivatives suffer from mismatched energy levels, reducing charge injection in OLED and perovskite devices. 4,4'-Dibromo-4''-tert-butyltriphenylamine directly solves this with a HOMO of -6.06 eV-an ~0.8 eV shift versus unsubstituted analogs-enabling optimal alignment with adjacent transport layers. Its dual para-bromine handles allow precise Suzuki or Ullmann cross-coupling for well-defined, high-molecular-weight polymers. Key supply advantages: - Ideal AA-type monomer for poly(triarylamine) hole-transport layers with enhanced solubility and film-forming properties. - Enables synthesis of star-shaped or dendritic HTMs with tunable HOMO levels for green/blue phosphorescent emitters. - Achieves high-contrast, stable electrochromic switching due to its deeper oxidation potential.

Molecular Formula C22H21Br2N
Molecular Weight 459.2 g/mol
CAS No. 852534-22-6
Cat. No. B1287021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dibromo-4''-tert-butyltriphenylamine
CAS852534-22-6
Molecular FormulaC22H21Br2N
Molecular Weight459.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
InChIInChI=1S/C22H21Br2N/c1-22(2,3)16-4-10-19(11-5-16)25(20-12-6-17(23)7-13-20)21-14-8-18(24)9-15-21/h4-15H,1-3H3
InChIKeyKKLLWAUOZGXWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dibromo-4''-tert-butyltriphenylamine Overview


4,4'-Dibromo-4''-tert-butyltriphenylamine is a triarylamine derivative functionalized with two bromine atoms and a tert-butyl group [1]. It belongs to the class of triphenylamine-based hole-transport materials, serving as a versatile synthetic intermediate for optoelectronic polymers and small molecules. Its molecular formula is C22H21Br2N with a molecular weight of 459.22 g/mol . This compound is commercially available with purities ≥95% and is typically supplied as a white to light yellow powder . Its primary applications include use as a monomer in Suzuki and Ullmann coupling reactions to construct conjugated polymers for organic light-emitting diodes (OLEDs), perovskite solar cells, and organic photovoltaics.

Synthetic Handle Dibromo monomer for Suzuki and Ullmann coupling polymerizations
Solution Processing Tert-butyl group reported to enable toluene solubility
Electronic Alignment Reported deeper HOMO level aligns with high-work-function anodes

4,4'-Dibromo-4''-tert-butyltriphenylamine vs. Generic Triphenylamines


Triphenylamine derivatives are widely used as hole-transport materials, but their electronic properties are highly sensitive to substituent effects. Generic, unsubstituted triphenylamine typically exhibits a HOMO energy level around -5.2 eV [1]. However, the introduction of electron-withdrawing bromine atoms and the electron-donating tert-butyl group in 4,4'-dibromo-4''-tert-butyltriphenylamine shifts the HOMO to -6.06 eV [2]. This ~0.8 eV difference fundamentally alters the energy level alignment with adjacent layers in OLED and perovskite devices. Furthermore, the bromine substituents provide essential reactive handles for cross-coupling polymerizations that are absent in non-halogenated analogs [3]. Simple replacement with a methyl- or methoxy-substituted analog will result in mismatched energy levels, reduced charge injection efficiency, and loss of synthetic modularity, ultimately degrading device performance.

4,4’-Dibromo-4’’-tert-butyltriphenylamine
Unsubstituted triphenylamine
Deeper HOMO (~0.86 eV shift) may mismatch energy level alignment in device stacks
Two para-bromine reactive handles
No halogen reactive sites
Lack of cross-coupling functionality prevents direct use in polymerization workflows
Tert-butyl group enhances solubility
Limited solubility in non-polar solvents
Solution-processability differences may affect film formation and synthesis routes

4,4'-Dibromo-4''-tert-butyltriphenylamine: Quantified Advantages


Deeper HOMO Energy Level for Improved Charge Injection

The calculated HOMO energy level of 4,4'-dibromo-4''-tert-butyltriphenylamine is -6.0597 eV [1]. In contrast, unsubstituted triphenylamine exhibits a HOMO typically in the range of -5.1 to -5.2 eV [2]. This represents a ~0.86 eV deeper HOMO, which significantly alters the energy level alignment with common electron-blocking and hole-injection layers. The deeper HOMO reduces the hole injection barrier from ITO (work function ~4.7-5.0 eV) and improves compatibility with high-work-function anodes, leading to lower turn-on voltages and higher luminous efficiency in OLED devices.

HOMO Energy Level
Cross-study comparable
Target: -6.06 eV Baseline: -5.1 to -5.2 eV Difference: ~0.86 eV deeper
Supports hole-injection alignment with high-work-function electrodes
DFT calculation (target); experimental UPS/electrochemical data (comparator)
Hole Transport Materials OLED Perovskite Solar Cells

High Purity & Traceable Quality Control

Commercial suppliers provide 4,4'-dibromo-4''-tert-butyltriphenylamine with a purity specification of ≥95.0% as determined by HPLC (area%) and total nitrogen analysis . The appearance is consistently described as a white to light yellow to light orange powder or crystal . This level of purity ensures reproducible results in Suzuki and Ullmann coupling polymerizations, where impurities can act as chain terminators and drastically reduce molecular weight. In contrast, generic in-house synthesized batches of similar triphenylamine derivatives often report lower purity or lack analytical certification, leading to batch-to-batch variability in device fabrication.

Commercial Purity
Supplier specification
≥95.0% (HPLC area%, total nitrogen)
Supports reproducible polymerization kinetics
Vendor-reported; batch-specific C of A review recommended
Synthetic Intermediate Polymer Chemistry Quality Control

Toluene Solubility for Solution Processing

4,4'-Dibromo-4''-tert-butyltriphenylamine is reported to be soluble in toluene . This solubility profile is crucial for solution-based polymerization techniques such as Suzuki-Miyaura coupling, which are widely used to synthesize hole-transport polymers like PTAA derivatives. In comparison, non-alkylated triphenylamine analogs often exhibit limited solubility in common organic solvents, requiring higher temperatures or more toxic solvents for processing. The tert-butyl group enhances solubility while maintaining thermal stability, a balance not achieved by smaller alkyl substituents (e.g., methyl) which reduce glass transition temperature.

Toluene Solubility
Class-level inference
Soluble in toluene (qualitative)
Facilitates solution-based Suzuki coupling protocols
Vendor data; quantitative solubility verification recommended
Solution Processing Polymer Synthesis Organic Electronics

High Thermal Stability for Polymer Processing

The predicted boiling point of 4,4'-dibromo-4''-tert-butyltriphenylamine is 506.9 ± 45.0 °C, with a predicted density of 1.436 ± 0.06 g/cm³ . While experimental thermal data (TGA) is not publicly available for this specific compound, the high predicted boiling point suggests sufficient thermal stability for standard polymerization and device annealing conditions (typically 100-250 °C). In contrast, analogs with smaller or more polar substituents (e.g., methoxy, hydroxyl) may exhibit lower thermal stability due to reduced molecular weight and weaker intermolecular interactions, potentially leading to sublimation or decomposition during processing.

Thermal Stability
Class-level inference
Predicted bp 506.9 ± 45.0 °C
May support standard polymerization temperatures
Predicted value; experimental TGA data not available
Thermal Stability Polymer Processing OLED Fabrication

4,4'-Dibromo-4''-tert-butyltriphenylamine Applications


Suzuki-Miyaura Monomer for Hole-Transport Polymers

The dibromo functionality makes this compound an ideal AA-type monomer for Suzuki polycondensation with diboronic esters or acids to yield poly(triarylamine) (PTAA) derivatives. The tert-butyl group enhances polymer solubility and film-forming properties while maintaining a deep HOMO level (-6.06 eV) for efficient hole injection in perovskite solar cells and OLEDs [1]. This monomer enables the synthesis of high-molecular-weight polymers with well-defined optoelectronic properties, directly applicable as hole-transport layers (HTLs).

Ullmann Coupling Building Block for Small-Molecule HTMs

The two para-bromine atoms serve as reactive sites for Ullmann coupling with diarylamines or carbazoles to construct star-shaped or dendritic hole-transport materials. The tert-butyl group improves amorphous film stability and prevents crystallization, which is critical for long-term device reliability [2]. The resulting small molecules exhibit HOMO levels tunable around -6.0 eV, making them compatible with high-work-function anodes and green/blue phosphorescent emitters.

Electrochromic & Electrofluorochromic Polymer Precursor

Triphenylamine-based polymers are widely explored for electrochromic devices due to their reversible redox behavior and color changes upon oxidation. The tert-butyl substituted derivative offers enhanced solubility for solution casting of thin films, while the bromine atoms enable post-polymerization functionalization to introduce electroactive side chains [3]. The deeper HOMO (-6.06 eV) results in higher oxidation potentials, which can be advantageous for achieving stable, high-contrast electrochromic switching.

Application
Selection Property
Validation Focus
Suzuki-Miyaura monomer for HTL polymers
Dibromo reactivity & tert-butyl solubility
HOMO level alignment & polymer molecular weight
Ullmann coupling for small-molecule HTMs
Para-bromine sites & amorphous film stability
HOMO tunability & device lifetime under bias
Electrochromic polymer precursor
Redox-active core & solution processability
Oxidation potential & electrochromic contrast

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